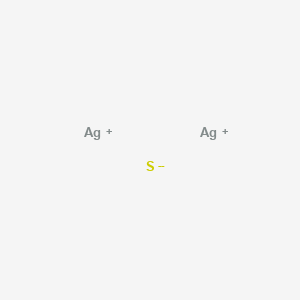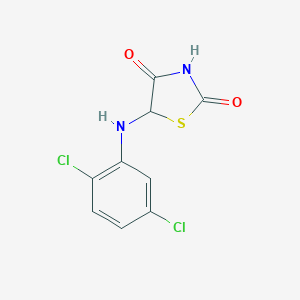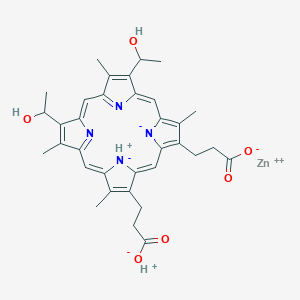![molecular formula C15H17N5O4S B228549 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is synthesized through a complex process that involves several steps, and its mechanism of action is still being studied. In
Mecanismo De Acción
The mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is still being studied. However, it has been suggested that this compound works by inhibiting certain enzymes that are essential for the growth and survival of cancer cells. In addition, it has been suggested that this compound works by disrupting the cell membrane of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide are still being studied. However, it has been shown to have low toxicity in vitro, making it a potentially safe compound for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments include its potential applications in various fields such as medicine, agriculture, and environmental science. In addition, this compound has been shown to have low toxicity in vitro, making it a potentially safe compound for use in lab experiments. However, the limitations of using this compound in lab experiments include its complex synthesis process and the limited knowledge of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide. These include further studies on its mechanism of action, its potential applications in medicine, agriculture, and environmental science, and the development of more efficient synthesis methods. In addition, further studies on the toxicity of this compound in vivo are needed to determine its safety for use in humans and animals.
Conclusion:
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. The synthesis of this compound involves several steps, and its mechanism of action is still being studied. However, it has been shown to have low toxicity in vitro, making it a potentially safe compound for use in lab experiments. Further studies on its mechanism of action, potential applications, and toxicity are needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide involves several steps, including the reaction of morpholine with thiosemicarbazide, followed by the reaction of the resulting product with 2-bromoacetic acid. The final product is obtained by reacting the intermediate product with 4-oxocyclohexa-2,5-diene-1-carboxaldehyde. This process is complex and requires careful monitoring to obtain a pure product.
Aplicaciones Científicas De Investigación
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, this compound has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In environmental science, this compound has been studied for its potential use as a water treatment agent, as it has been shown to have the ability to remove heavy metals from water.
Propiedades
Fórmula molecular |
C15H17N5O4S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N//'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C15H17N5O4S/c21-12-3-1-11(2-4-12)9-16-17-13(22)10-24-15-14(18-25-19-15)20-5-7-23-8-6-20/h1-4,9,16H,5-8,10H2,(H,17,22) |
Clave InChI |
KDZRQZNRZGQMHN-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC(=O)C=C3 |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC(=O)C=C3 |
SMILES canónico |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)
![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)


![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)




![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
